molecular formula C14H17N3 B1484112 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine CAS No. 2098039-21-3

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine

Cat. No. B1484112
CAS RN: 2098039-21-3
M. Wt: 227.3 g/mol
InChI Key: FORCVKKJMRLSQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine” is not explicitly mentioned in the search results .


Molecular Structure Analysis

The molecular structure of “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine” is not directly available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine” are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Novel Compounds

Novel Racemic Carbocyclic Nucleosides

Research has led to the synthesis of novel racemic conformationally locked carbocyclic nucleosides derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols, utilizing a compound structurally related to the query molecule as a key intermediate. These efforts have expanded the range of synthetic nucleosides available for further biological evaluation (Šála, Hřebabecký, Masojídková, & Holý, 2006).

Cycloisomerization Reactions

The molecule's structural motif has been utilized in cycloisomerization reactions, leading to the formation of bicyclo[3.2.0]hept-6-en-2-ones. This showcases the molecule's versatility in engaging in complex chemical transformations under mild conditions, demonstrating its utility in synthetic organic chemistry (Lee, Kang, & Chung, 2009).

Biological Activity Studies

Biocidal Applications

The structural framework of the query molecule has inspired the synthesis of propargylamine derivatives based on bicyclo[2.2.1]hept-5-ene-2-yl-methylamine, demonstrating bactericidal activity against sulfate-reducing bacteria. This suggests potential applications in petroleum production and highlights the molecule's role in the development of new biocides (Shatirova, Movsumzade, Dzhafarova, & Avdeev, 2019).

Chemical Synthesis Enhancements

Efficient Synthesis Techniques

The compound has been a focal point in developing efficient synthesis techniques for medically relevant compounds, such as the HIV reverse transcriptase inhibitor Ziagen®. The research demonstrates an efficient, scalable synthesis approach, emphasizing the molecule's importance in the streamlined production of critical pharmaceutical agents (Daluge, Martin, Sickles, & Livingston, 2000).

Safety And Hazards

The safety and hazards associated with “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine” are not directly available in the search results .

Future Directions

The future directions for the study or use of “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine” are not explicitly mentioned in the search results .

properties

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-13-7-12(16-14(17-13)9-3-4-9)11-6-8-1-2-10(11)5-8/h1-2,7-11H,3-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORCVKKJMRLSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3CC4CC3C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine
Reactant of Route 6
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6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine

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